molecular formula C16H10FN3O3 B12027729 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12027729
M. Wt: 311.27 g/mol
InChI Key: XGNXPNMTCCYWRY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group at the first position, a nitrophenyl group at the third position, and a carbaldehyde group at the fourth position of the pyrazole ring. The combination of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 4-fluorobenzaldehyde with 3-nitrophenylhydrazine to form the corresponding hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions typically involve the use of a strong acid, such as hydrochloric acid, and a suitable solvent, such as ethanol or acetic acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate or as a lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The presence of the fluorophenyl and nitrophenyl groups can enhance the compound’s binding affinity and selectivity for these targets. The carbaldehyde group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring. The presence of chlorine may affect the compound’s reactivity and biological activity.

    1-(4-Fluorophenyl)-3-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde: This compound has an amino group instead of a nitro group on the phenyl ring. The amino group may enhance the compound’s solubility and reactivity in certain chemical reactions.

    1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbaldehyde group. The carboxylic acid group may affect the compound’s acidity and reactivity in chemical reactions.

Properties

Molecular Formula

C16H10FN3O3

Molecular Weight

311.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(3-nitrophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10FN3O3/c17-13-4-6-14(7-5-13)19-9-12(10-21)16(18-19)11-2-1-3-15(8-11)20(22)23/h1-10H

InChI Key

XGNXPNMTCCYWRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C=O)C3=CC=C(C=C3)F

Origin of Product

United States

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